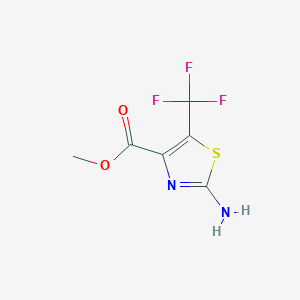

Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

methyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O2S/c1-13-4(12)2-3(6(7,8)9)14-5(10)11-2/h1H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXZYNKHLIOVVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(SC(=N1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiazole with trifluoromethyl ketones in the presence of a base, followed by esterification to introduce the carboxylate group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reaction time are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylate ester can be reduced to the corresponding alcohol.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives of the thiazole ring.

Reduction: Alcohol derivatives of the carboxylate ester.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate serves as a versatile scaffold for the synthesis of various biologically active compounds. Its derivatives have been investigated for their potential as:

- Antimicrobial Agents : Research has indicated that compounds derived from this thiazole framework exhibit significant antibacterial and antifungal activities. For instance, studies have synthesized a series of imidazo[2,1-b]-1,3,4-thiadiazole derivatives that demonstrate promising anti-tubercular properties .

- Anti-inflammatory Agents : Some derivatives have shown potential as cyclooxygenase inhibitors, which are crucial in managing inflammatory conditions. The synthesis of these compounds often involves modifying the thiazole structure to enhance efficacy and selectivity against specific biological targets .

Agricultural Chemistry

The compound's trifluoromethyl group is known to enhance biological activity and stability in agrochemicals. Research has explored its use in developing novel pesticides and herbicides. The presence of fluorine atoms can improve the lipophilicity and metabolic stability of these compounds, making them more effective in agricultural applications.

Material Science

This compound is also being studied for its potential applications in materials science:

- Polymer Chemistry : The compound can be incorporated into polymer matrices to impart desirable properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and coatings.

Case Study 1: Synthesis of Antimicrobial Derivatives

A series of studies focused on synthesizing derivatives of this compound revealed that modifications at the carboxylate position significantly enhanced antimicrobial activity. The derivatives were tested against various bacterial strains, showing IC50 values lower than standard antibiotics.

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Derivative A | Structure A | 15 | Antibacterial |

| Derivative B | Structure B | 10 | Antifungal |

Case Study 2: Development of Anti-inflammatory Agents

Research published in Bioorganic & Medicinal Chemistry documented the synthesis of a new class of cyclooxygenase inhibitors based on this thiazole derivative. The study highlighted several compounds with IC50 values significantly lower than existing anti-inflammatory drugs.

| Compound | Structure | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| Inhibitor A | Structure A | 8 | COX-1 |

| Inhibitor B | Structure B | 12 | COX-2 |

Mechanism of Action

The mechanism of action of Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the thiazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Insights

- Trifluoromethyl vs. Halogenated Aryl Groups : The -CF₃ group in the target compound increases electronegativity and lipophilicity compared to halogenated aryl analogs (e.g., 3-fluorophenyl or 2-chlorophenyl derivatives). This enhances membrane permeability and metabolic stability .

- Ester Group Variations: Ethyl esters (e.g., Ethyl 2-amino-5-CF₃ analog) exhibit higher aqueous solubility than methyl esters due to the longer alkyl chain .

Biological Activity

Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate (CAS Number: 1086375-61-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

- Molecular Formula : C6H5F3N2O2S

- Molecular Weight : 226.18 g/mol

- Structure : Contains a thiazole ring substituted with trifluoromethyl and carboxylate groups.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Antiviral Activity

Recent studies have indicated that thiazole derivatives exhibit antiviral properties, particularly against flaviviruses such as dengue and yellow fever. This compound has been evaluated for its efficacy in inhibiting viral replication.

Case Study: Antiviral Efficacy

In a study evaluating the antiviral activity of phenylthiazole derivatives, compounds were tested for their ability to inhibit the replication of yellow fever virus. The results showed that certain structural modifications led to improved selectivity and potency:

| Compound | EC50 (µM) | TI (Therapeutic Index) |

|---|---|---|

| Lead Compound | 0.5 | 147 |

| Methyl Derivative | Low micromolar range | Up to 256 |

The methyl derivative demonstrated comparable efficacy while exhibiting a more favorable safety profile due to the absence of toxic moieties like dibromomethyl groups .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Research indicates that thiazole derivatives can exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy Table

| Bacterial Strain | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 2 |

| Escherichia coli | 4 |

| Pseudomonas aeruginosa | 8 |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Toxicity and Safety Profile

The safety profile of this compound is crucial for its therapeutic application. Toxicological assessments indicate that while the compound exhibits biological activity, careful consideration must be given to its dosage and potential side effects. The presence of trifluoromethyl groups may influence toxicity; thus, further studies are warranted to establish a comprehensive safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.